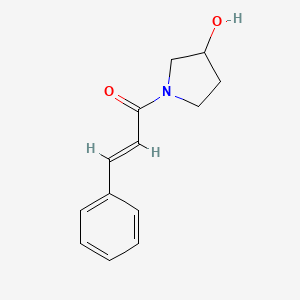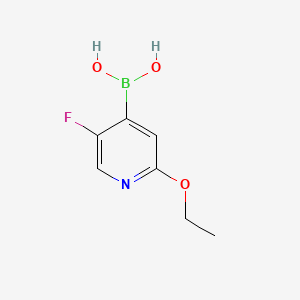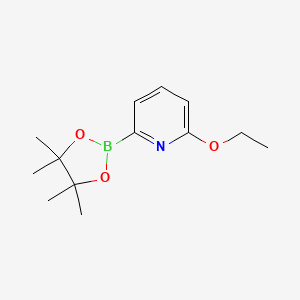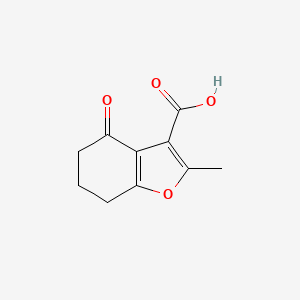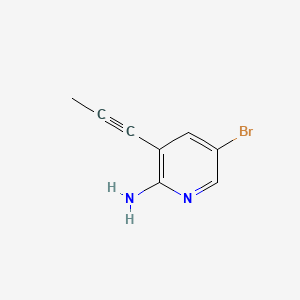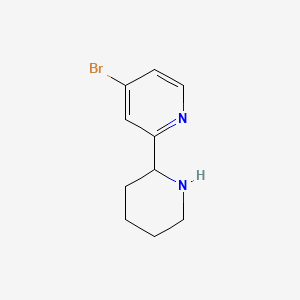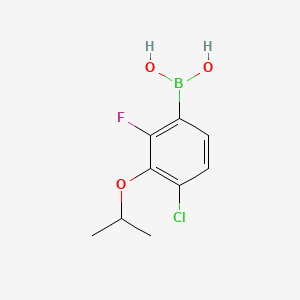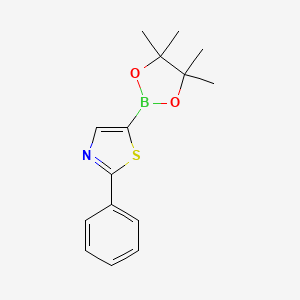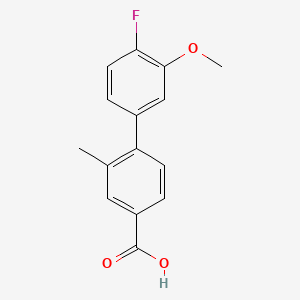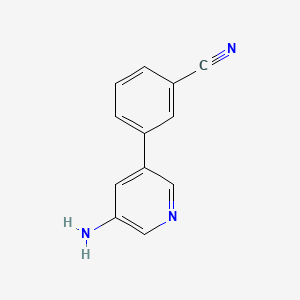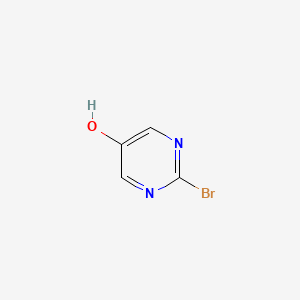
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy, also known as TEMPO, is a stable organic free radical that has been widely used in various scientific research applications. TEMPO has a unique structure that makes it an ideal candidate for many chemical reactions. Its synthesis method is relatively simple, and it has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy is a stable organic free radical that can undergo one-electron oxidation or reduction. It can react with various reactive species, including oxygen, nitrogen, and carbon-centered radicals. 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy can also form stable adducts with various molecules, including alcohols, amines, and thiols. The mechanism of action of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy is complex and depends on the reaction conditions and the nature of the reactive species.
Effets Biochimiques Et Physiologiques
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress in various cell types, including neurons and cardiomyocytes. 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has been shown to have anti-cancer properties and can induce apoptosis in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has several advantages for lab experiments, including its stability, ease of synthesis, and versatility. 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy is a stable free radical that can be easily stored and transported. Its synthesis method is relatively simple and can be easily scaled up for industrial applications. 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy is also versatile and can be used in various chemical reactions. However, 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy also has some limitations, including its reactivity with various molecules and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy. One direction is the development of new synthesis methods for 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy and its derivatives. Another direction is the study of the mechanism of action of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy in various biological systems. The use of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy and its derivatives in drug delivery systems is also an area of future research. Finally, the development of new applications for 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy in organic synthesis, polymer chemistry, and biochemistry is an area of active research.
Conclusion:
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy is a stable organic free radical that has been extensively studied for its biochemical and physiological effects. Its synthesis method is relatively simple, and it has been widely used in various scientific research applications. 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has several advantages for lab experiments, including its stability, ease of synthesis, and versatility. However, it also has some limitations, including its reactivity with various molecules and its potential toxicity at high concentrations. There are several future directions for the study of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy, including the development of new synthesis methods, the study of its mechanism of action, and the development of new applications in organic synthesis, polymer chemistry, and biochemistry.
Méthodes De Synthèse
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy can be synthesized through the oxidation of 2,2,6,6-tetramethylpiperidine-1-oxyl (3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxyH) using various oxidizing agents. The most commonly used oxidizing agent is sodium hypochlorite (NaClO), which can be easily obtained and is relatively cheap. Other oxidizing agents that have been used for the synthesis of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy include manganese dioxide (MnO2), potassium permanganate (KMnO4), and lead tetraacetate (Pb(OAc)4). The synthesis of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy is a simple and straightforward process that can be easily scaled up for industrial applications.
Applications De Recherche Scientifique
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has been extensively used in various scientific research applications, including organic synthesis, polymer chemistry, and biochemistry. In organic synthesis, 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has been used as a catalyst for the oxidation of alcohols to aldehydes or ketones. It has also been used as a mediator for the oxidation of primary amines to nitro compounds. In polymer chemistry, 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has been used as a radical initiator for the polymerization of various monomers. In biochemistry, 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has been used as a spin label for the study of protein structure and dynamics.
Propriétés
Numéro CAS |
113872-32-5 |
|---|---|
Nom du produit |
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy |
Formule moléculaire |
C8H14NO3 |
Poids moléculaire |
172.204 |
Nom IUPAC |
4-$l^{1} |
InChI |
InChI=1S/C8H14NO3/c1-7(2)5-12-6(10)8(3,4)9(7)11/h5H2,1-4H3 |
Clé InChI |
DFPUSOQEKJCDQA-UHFFFAOYSA-N |
SMILES |
CC1(COC(=O)C(N1[O])(C)C)C |
Synonymes |
3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



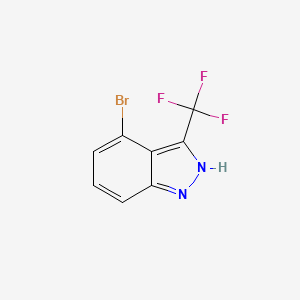
![Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate](/img/structure/B596171.png)
